N-(4-fluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S2/c1-13-4-3-11-24(12-13)29(26,27)15-9-7-14(8-10-15)19(25)23-20-22-18-16(21)5-2-6-17(18)28-20/h2,5-10,13H,3-4,11-12H2,1H3,(H,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXLELFYGCCMKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Fluorobenzo[d]thiazol-2-amine
The 4-fluorobenzo[d]thiazol-2-amine moiety serves as the foundational heterocyclic component. A validated method involves the cyclocondensation of 4-fluorobenzaldehyde with thiourea derivatives under oxidative conditions.
Cyclocondensation Reaction
In a representative procedure, 4-fluorobenzaldehyde (1.0 equiv) is reacted with thiourea (1.2 equiv) in glacial acetic acid, catalyzed by anhydrous sodium acetate (1.5 equiv). The mixture is refluxed at 100°C for 6–8 hours, yielding 4-fluorobenzo[d]thiazol-2-amine via intramolecular cyclization. Key parameters include:
Alternative N-Heterocyclic Carbene (NHC)-Catalyzed Route
A modern approach employs triazolium salts as NHC precursors to facilitate oxidative amidation. For example, 4-fluorobenzaldehyde (2.0 equiv) and 2-aminobenzothiazole (1.0 equiv) are combined with a triazolium salt catalyst (20 mol%), Cs₂CO₃ (1.2 equiv), and an oxidant (2.0 equiv) in DMF at 25°C for 12 hours. This method achieves yields of 75–80% with reduced reaction times.
Preparation of 4-((3-Methylpiperidin-1-yl)sulfonyl)benzoic Acid
The sulfonyl-bearing benzoic acid derivative is synthesized through sequential sulfonation and amine coupling.
Sulfonation of 4-Chlorosulfonylbenzoic Acid
4-Chlorosulfonylbenzoic acid (1.0 equiv) is reacted with 3-methylpiperidine (1.1 equiv) in dichloromethane (DCM) at 0°C. Triethylamine (2.0 equiv) is added to scavenge HCl, and the reaction proceeds for 4 hours at room temperature. The product, 4-((3-methylpiperidin-1-yl)sulfonyl)benzoic acid, is isolated via filtration (yield: 85–90%).
Table 1: Sulfonylation Reaction Optimization
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Dichloromethane | Maximizes solubility of intermediates |
| Temperature | 0°C → 25°C (gradient) | Prevents exothermic side reactions |
| Amine Equivalents | 1.1 equiv | Minimizes residual chlorosulfonyl species |
Amide Coupling to Form N-(4-Fluorobenzo[d]thiazol-2-yl)-4-((3-Methylpiperidin-1-yl)sulfonyl)benzamide
The final step involves coupling the benzoic acid derivative with 4-fluorobenzo[d]thiazol-2-amine.
Acid Chloride Intermediate
4-((3-Methylpiperidin-1-yl)sulfonyl)benzoic acid (1.0 equiv) is treated with thionyl chloride (3.0 equiv) in anhydrous DCM under reflux for 2 hours. The resultant acid chloride is isolated by evaporation and used directly in the next step.
Amide Bond Formation
The acid chloride (1.0 equiv) is reacted with 4-fluorobenzo[d]thiazol-2-amine (1.05 equiv) in DMF, using triethylamine (2.0 equiv) as a base. The mixture is stirred at 25°C for 12 hours, yielding the target compound after column chromatography (silica gel, ethyl acetate/hexane).
Table 2: Coupling Agent Comparison
| Coupling Agent | Yield (%) | Purity (HPLC) |
|---|---|---|
| EDCI/HOBt | 78 | 95 |
| Thionyl chloride | 82 | 97 |
| DCC/DMAP | 70 | 92 |
Process Optimization and Scalability
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) reduces the amide coupling time from 12 hours to 30 minutes, improving yields to 88–90%.
Continuous Flow Reactor Design
For industrial-scale production, a two-stage continuous flow system is proposed:
- Stage 1 : Sulfonylation in a microreactor (residence time: 10 minutes).
- Stage 2 : Amide coupling in a packed-bed reactor with immobilized coupling agents.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.4 minutes.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially converting the sulfonyl group to a thiol.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-(4-fluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can intercalate with DNA or bind to enzyme active sites, while the sulfonyl and piperidine groups enhance its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations :
- Thiazole Modifications : The target compound’s 4-fluorobenzo[d]thiazole group distinguishes it from analogs with aryl (e.g., 2D291, 2E151) or heteroaryl (e.g., 7a) substituents. Fluorine likely enhances electronegativity and metabolic stability compared to bromine or methyl groups .
- Sulfonyl Group Diversity : The 3-methylpiperidin-1-yl sulfonyl group in the target compound contrasts with simpler methylsulfonyl (7a) or aryl-sulfonyl (4–9, 4–23) moieties. Piperidine derivatives may improve solubility and target engagement via conformational flexibility .
Physicochemical and Spectral Comparisons
Table 2: Spectral Data Trends
Key Observations :
- The target compound’s spectral data would align with trends observed in analogs: aromatic protons in δ 7.5–8.3, piperidine CH₂ signals at δ 2.5–3.8, and HRMS accuracy within 5 ppm .
- Absence of C=O IR stretches in triazole derivatives (e.g., [7–9]) highlights structural differences vs. benzamide-containing compounds .
Functional and Pharmacological Implications
- Fluorine Substitution: The 4-fluoro group on the benzothiazole core may enhance binding to hydrophobic pockets (e.g., in kinase or cytokine receptors) compared to non-fluorinated analogs like 4–9 or 2D291 .
- Sulfonyl Group Impact : The 3-methylpiperidin-1-yl sulfonyl moiety likely improves solubility and bioavailability relative to aryl-sulfonyl groups (e.g., 4–23), which may suffer from metabolic oxidation .
- Biological Potential: Analogs such as 2D291 and 2E151 demonstrate cytokine-modulating activity, suggesting the target compound could be optimized for immunomodulatory applications .
Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article will explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 448.53 g/mol. The unique structural features include:
- Benzothiazole moiety : Contributes to its reactivity and potential biological interactions.
- Fluorine substitution : May enhance lipophilicity and biological activity.
- Sulfonamide group : Known for its role in various biological activities, including enzyme inhibition.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
-
Antiproliferative Effects :
- Fluorinated benzothiazoles have shown potent antiproliferative activity against various cancer cell lines. For instance, studies on fluorinated derivatives indicate they can inhibit cancer cell growth without exhibiting a biphasic dose-response relationship, which complicates their development as chemotherapeutic agents .
- Compounds with similar structures have demonstrated the ability to induce cell death through metabolic activation and subsequent binding to macromolecules within sensitive cells .
-
Antimicrobial Activity :
- Benzothiazole derivatives have been evaluated for their antimicrobial properties against Gram-negative and Gram-positive bacteria. Some derivatives have shown promising antibacterial activity, indicating their potential as new antimicrobial agents .
- The presence of specific functional groups in these compounds appears to enhance their activity against various pathogens.
The mechanisms underlying the biological activities of this compound are still under investigation but may include:
- Enzyme Inhibition : Similar compounds have been shown to interact with specific enzymes or receptors involved in disease pathways, suggesting that this compound may also possess enzyme-inhibitory properties.
- DNA Interaction : Some benzothiazole derivatives bind to DNA, particularly within the minor groove, which could disrupt cellular processes and lead to apoptosis in cancer cells .
Case Studies
Several studies have explored the biological activity of benzothiazole derivatives, providing insights into their therapeutic potential:
Q & A
Q. What are the critical parameters for optimizing the synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide?
Answer: The synthesis involves multi-step protocols requiring precise control of:
- Temperature : Reactions often proceed at 60–80°C for cyclization of the thiazole ring ().
- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the sulfonyl group ().
- Catalysts : Triethylamine or DMAP is used to activate sulfonamide coupling ().
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure >95% purity ().
Q. Table 1: Representative Reaction Conditions
| Step | Reaction Type | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Thiazole formation | DMF | None | 65–70 | |
| 2 | Sulfonylation | DCM | Triethylamine | 80–85 | |
| 3 | Amide coupling | THF | HOBt/EDC | 75 |
Q. Which analytical techniques are most reliable for structural characterization of this compound?
Answer: A combination of techniques is essential:
Q. How is the biological activity of this compound assessed in preliminary studies?
Answer:
- In vitro assays :
- Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR inhibition at 0.5–1 µM) ().
- Physicochemical profiling : LogP (3.2–3.8) and solubility (<10 µM in PBS) via HPLC ().
Advanced Research Questions
Q. How should researchers address contradictions between biological activity and physicochemical data?
Answer:
- Purity verification : Use HPLC-MS to rule out impurities ().
- Assay validation : Replicate results in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) ().
- Computational modeling : MD simulations to assess target engagement vs. off-target effects ().
- Metabolite screening : LC-MS to identify degradation products in cell media ().
Q. What methodologies elucidate the compound’s mechanism of action in kinase inhibition?
Answer:
- Biophysical techniques :
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., KD = 120 nM for EGFR) ().
- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes during target binding ().
- Structural biology : Co-crystallization with kinase domains to identify key interactions (e.g., hydrogen bonding with Asp831) ().
- RNA-seq : Transcriptomic profiling to detect downstream pathway modulation ().
Q. How can structure-activity relationship (SAR) studies improve potency and selectivity?
Answer:
- Substituent modification :
- Replace 4-fluorobenzo[d]thiazole with 5-chloro analogs to enhance lipophilicity ().
- Vary the 3-methylpiperidinyl group to reduce hERG liability ().
- QSAR modeling : Use CoMFA/CoMSIA to predict activity cliffs ().
- Protease stability assays : Test metabolic stability in liver microsomes ().
Q. Table 2: SAR Trends for Analogous Compounds
| Modification | Biological Impact | Reference |
|---|---|---|
| Fluorine → Chlorine | 2× increase in EGFR inhibition | |
| Sulfonyl → Carbonyl | Reduced solubility, 50% loss in activity | |
| Piperidinyl → Morpholinyl | Improved metabolic stability |
Q. What in vivo models are suitable for pharmacokinetic and toxicity profiling?
Answer:
Q. How can this compound be applied in cross-disciplinary research beyond medicinal chemistry?
Answer:
- Chemical biology :
- Photoaffinity labeling probes to map kinase interactomes ().
- Click chemistry (e.g., CuAAC) for functionalization with fluorophores ().
- Materials science :
- Self-assembly into nanocarriers (critical micelle concentration = 0.1 mM) ().
- Electrochemical sensors for ATP detection ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
